2-Fluoro-2'-methoxybenzophenone
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Overview
Description
2-Fluoro-2’-methoxybenzophenone is an organic compound with the molecular formula C14H11FO2 It is a derivative of benzophenone, where the phenyl rings are substituted with a fluorine atom and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2’-methoxybenzophenone typically involves the reaction of 2-fluorobenzoyl chloride with 2-methoxyphenyl magnesium bromide in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
2-Fluorobenzoyl chloride+2-Methoxyphenyl magnesium bromide→2-Fluoro-2’-methoxybenzophenone
Industrial Production Methods: For industrial-scale production, the process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-2’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzophenone derivatives.
Scientific Research Applications
2-Fluoro-2’-methoxybenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-2’-methoxybenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups influence the compound’s reactivity and binding affinity, making it a valuable tool in studying biochemical pathways and developing new therapeutic agents.
Comparison with Similar Compounds
Benzophenone: The parent compound, lacking the fluorine and methoxy substitutions.
4-Methoxybenzophenone: Similar structure but with a methoxy group at the para position.
2-Fluorobenzophenone: Similar structure but without the methoxy group.
Uniqueness: 2-Fluoro-2’-methoxybenzophenone is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and physical properties. These substitutions can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.
Properties
IUPAC Name |
(2-fluorophenyl)-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZHJHDLSUCHIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641468 |
Source
|
Record name | (2-Fluorophenyl)(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-05-2 |
Source
|
Record name | (2-Fluorophenyl)(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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